molecular formula C28H18O2S2 B11461624 2-Methyl-7-[(4-methylphenyl)sulfanyl]anthra[2,1-b]benzo[d]thiophene-8,13-dione

2-Methyl-7-[(4-methylphenyl)sulfanyl]anthra[2,1-b]benzo[d]thiophene-8,13-dione

Cat. No.: B11461624
M. Wt: 450.6 g/mol
InChI Key: MWJWEUWVUCYSLT-UHFFFAOYSA-N
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Description

11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione is a complex organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a benzothiophene ring fused with an anthraquinone moiety, and a sulfanyl group attached to a methylphenyl substituent

Preparation Methods

The synthesis of 11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione involves multiple steps, typically starting with the preparation of the anthraquinone core. The synthetic route may include the following steps:

    Formation of the Anthraquinone Core: This can be achieved through the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by oxidation.

    Introduction of the Benzothiophene Ring: The benzothiophene ring can be introduced via a cyclization reaction involving a suitable thiophene precursor.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a methylphenyl sulfide derivative.

    Final Modifications: The final steps may involve methylation and other functional group modifications to achieve the desired compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinone moiety to a hydroquinone.

    Cyclization: The compound’s structure allows for potential cyclization reactions, forming new ring systems.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-b

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used in the development of new materials with specific electronic or optical properties.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a therapeutic agent. Its interactions with biological macromolecules can be explored for drug discovery.

    Medicine: Due to its potential biological activity, the compound can be investigated for its pharmacological properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: The compound’s properties can be leveraged in the development of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which 11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione can be compared with other anthraquinone derivatives and benzothiophene compounds. Similar compounds include:

    Anthraquinone: A simpler structure with similar quinone functionality, used in dyes and pigments.

    Benzothiophene: A sulfur-containing heterocycle with applications in pharmaceuticals and materials science.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfides, with diverse applications in organic synthesis and medicinal chemistry.

The uniqueness of 11-methyl-3-[(4-methylphenyl)sulfanyl]anthra2,1-bbenzothiophene-4,9-dione lies in its combined structural features, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C28H18O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-methyl-7-(4-methylphenyl)sulfanylanthra[2,1-b][1]benzothiole-8,13-dione

InChI

InChI=1S/C28H18O2S2/c1-15-7-10-17(11-8-15)31-23-14-22-24(20-13-16(2)9-12-21(20)32-22)26-25(23)27(29)18-5-3-4-6-19(18)28(26)30/h3-14H,1-2H3

InChI Key

MWJWEUWVUCYSLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C3C(=C4C(=C2)SC5=C4C=C(C=C5)C)C(=O)C6=CC=CC=C6C3=O

Origin of Product

United States

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